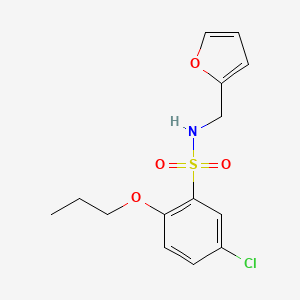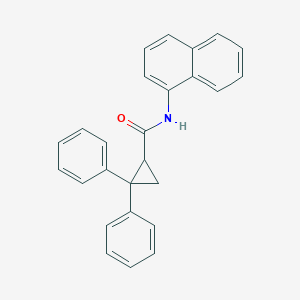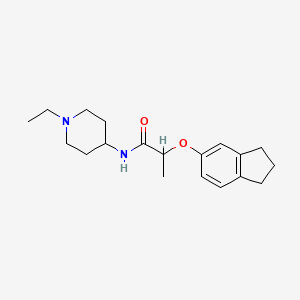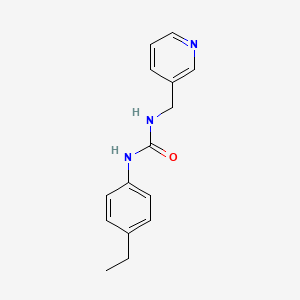
5-chloro-N-(2-furylmethyl)-2-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-furylmethyl)-2-propoxybenzenesulfonamide, commonly known as CP-690,550, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-690,550 belongs to the class of Janus kinase (JAK) inhibitors, which are a group of drugs that target the JAK family of enzymes involved in various cellular processes, including immune response and inflammation.
Wirkmechanismus
CP-690,550 works by inhibiting the 5-chloro-N-(2-furylmethyl)-2-propoxybenzenesulfonamide family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking the this compound enzymes, CP-690,550 can prevent the activation of downstream signaling pathways, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a significant impact on the immune response and inflammation in various diseases. It can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. CP-690,550 has also been shown to reduce the number of immune cells, such as T cells and B cells, in the affected tissues, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 is a potent and selective inhibitor of 5-chloro-N-(2-furylmethyl)-2-propoxybenzenesulfonamide enzymes, making it an attractive candidate for research and drug development. It has been shown to have a good safety profile and can be administered orally, making it a convenient option for patients. However, CP-690,550 has some limitations in lab experiments, such as its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
For research include exploring its potential in other diseases and developing more potent and selective 5-chloro-N-(2-furylmethyl)-2-propoxybenzenesulfonamide inhibitors. CP-690,550 has the potential to revolutionize the treatment of autoimmune diseases and improve the quality of life for patients.
Synthesemethoden
CP-690,550 is synthesized by a multi-step process that involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2-furylmethylamine to form 5-nitro-N-(2-furylmethyl)-2-propoxybenzenesulfonamide. This compound is then reduced to 5-amino-N-(2-furylmethyl)-2-propoxybenzenesulfonamide, which is further chlorinated to form 5-chloro-N-(2-furylmethyl)-2-propoxybenzenesulfonamide. The synthesis method has been optimized to yield high purity and yield of CP-690,550.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the 5-chloro-N-(2-furylmethyl)-2-propoxybenzenesulfonamide family of enzymes, which play a crucial role in the immune response and inflammation. By inhibiting this compound enzymes, CP-690,550 can reduce inflammation and alleviate symptoms associated with various autoimmune diseases.
Eigenschaften
IUPAC Name |
5-chloro-N-(furan-2-ylmethyl)-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S/c1-2-7-20-13-6-5-11(15)9-14(13)21(17,18)16-10-12-4-3-8-19-12/h3-6,8-9,16H,2,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAOPHXOHCSEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-chlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5088510.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5088518.png)
![1-[(butyrylamino)(4-methylphenyl)methyl]-2-naphthyl acetate](/img/structure/B5088524.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5088528.png)
![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5088534.png)
![3-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B5088535.png)


![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(isopropylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5088577.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5088590.png)

![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5088608.png)
![1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene](/img/structure/B5088616.png)
